molecular formula C13H28N2O B3275428 N,N'-Dibutyl-N,N'-diethylurea CAS No. 62508-42-3

N,N'-Dibutyl-N,N'-diethylurea

Cat. No.: B3275428
CAS No.: 62508-42-3
M. Wt: 228.37 g/mol
InChI Key: YIZOOZLBTNDTMU-UHFFFAOYSA-N
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Description

N,N’-Dibutyl-N,N’-diethylurea is a chemical compound with the molecular formula C13H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibutyl-N,N’-diethylurea can be synthesized through the reaction of dibutylamine and diethylamine with phosgene or a similar carbonylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dibutylamine} + \text{Diethylamine} + \text{Phosgene} \rightarrow \text{N,N’-Dibutyl-N,N’-diethylurea} ]

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibutyl-N,N’-diethylurea involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibutyl-N,N’-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

    Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Dibutyl-N,N’-diethylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-Dibutyl-N,N’-diethylurea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylurea
  • N,N-Diethylurea
  • N,N-Dibutylurea

Uniqueness

N,N’-Dibutyl-N,N’-diethylurea is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical properties compared to other urea derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

1,3-dibutyl-1,3-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-5-9-11-14(7-3)13(16)15(8-4)12-10-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZOOZLBTNDTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)N(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70807947
Record name N,N'-Dibutyl-N,N'-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70807947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62508-42-3
Record name N,N'-Dibutyl-N,N'-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70807947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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